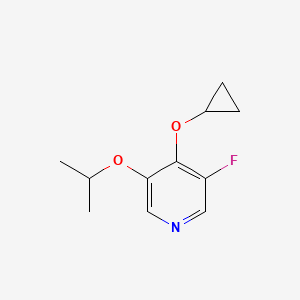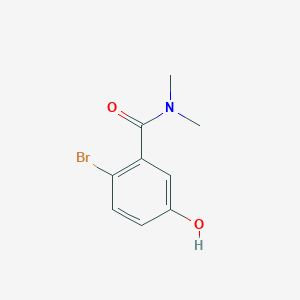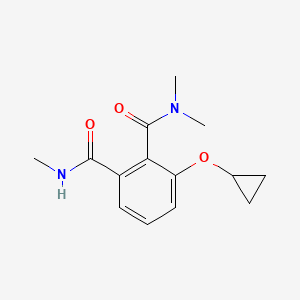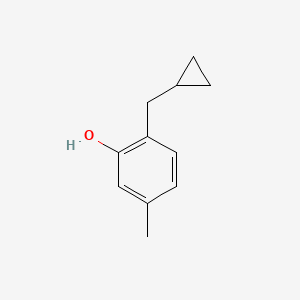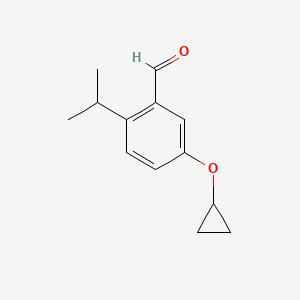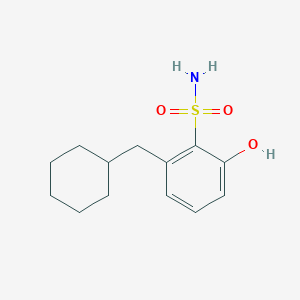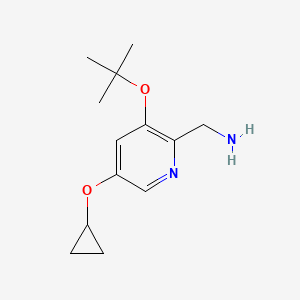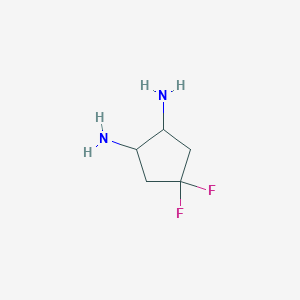
(1R,2R)-2-Amino-4,4-difluorocyclopentylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-4,4-Difluorocyclopentane-1,2-diamine: is a chemical compound characterized by its unique structure, where two fluorine atoms and two amine groups are attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4,4-difluorocyclopentane-1,2-diamine can be achieved through diastereoselective organophotoredox-catalyzed [3 + 2] cycloaddition reactions. This method involves the reaction of N-aryl cyclopropylamines with N-vinylphthalimides using a dual catalyst system comprising Eosin Y and Binol-derived phosphoric acid with triethylamine as an additive .
Industrial Production Methods: While specific industrial production methods for cis-4,4-difluorocyclopentane-1,2-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: cis-4,4-Difluorocyclopentane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroarenes.
Reduction: Reduction reactions using zinc and hydrochloric acid can yield various trans- and cis-diaminocyclohexenes.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of amine groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide (MnO2) is commonly used as an oxidizing agent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are used for reduction reactions.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Substituted nitroarenes.
Reduction: trans- and cis-diaminocyclohexenes.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
cis-4,4-Difluorocyclopentane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of various compounds
Mechanism of Action
The mechanism of action of cis-4,4-difluorocyclopentane-1,2-diamine involves its interaction with molecular targets through its amine groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the activity of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
cis-1,2-Dibromocyclopentane: Similar in structure but with bromine atoms instead of fluorine.
cis-1,2-Dichlorocyclopentane: Similar in structure but with chlorine atoms instead of fluorine.
cis-1,2-Dimethylcyclopentane: Similar in structure but with methyl groups instead of fluorine.
Uniqueness: cis-4,4-Difluorocyclopentane-1,2-diamine is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity compared to other halogenated or alkylated cyclopentane derivatives. The fluorine atoms can influence the compound’s stability, reactivity, and interactions with biological molecules .
Properties
Molecular Formula |
C5H10F2N2 |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
4,4-difluorocyclopentane-1,2-diamine |
InChI |
InChI=1S/C5H10F2N2/c6-5(7)1-3(8)4(9)2-5/h3-4H,1-2,8-9H2 |
InChI Key |
YJBRVDQGZSWPGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC1(F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


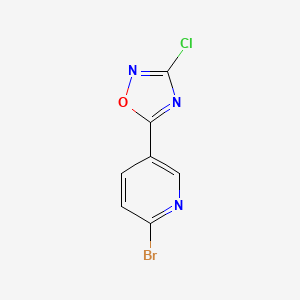
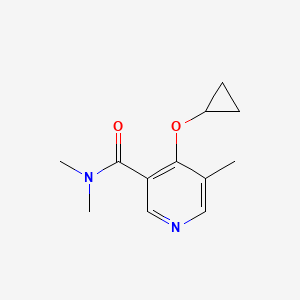
![1-[4-(Chloromethyl)-6-fluoropyridin-2-YL]ethanone](/img/structure/B14841354.png)
![Ethanone, 1-[6-methyl-4-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14841367.png)
